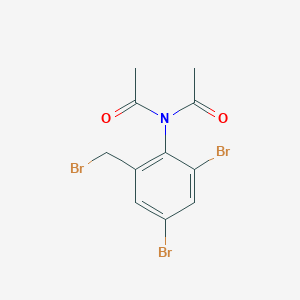

2-Diacetylamino-3,5-dibromobenzyl bromide

Description

Structural Significance and Functional Group Considerations in Organic Synthesis

The structure of 2-Diacetylamino-3,5-dibromobenzyl bromide is characterized by a benzene (B151609) ring substituted with two bromine atoms, a diacetylamino group, and a bromomethyl group. Each of these components imparts specific properties and reactivity to the molecule.

The diacetylamino group (-N(COCH₃)₂) is essentially a protected form of an amino group. The two acetyl groups are electron-withdrawing, which reduces the nucleophilicity and basicity of the nitrogen atom compared to a simple amino group. In the context of organic synthesis, this protection can be crucial to prevent unwanted side reactions at the nitrogen center while other transformations are carried out on the molecule. The acetyl groups can typically be removed under hydrolytic conditions to reveal the primary amine, offering a pathway to further functionalization.

The benzyl (B1604629) bromide moiety (-CH₂Br) is a key feature that renders the compound highly reactive. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This functional group is a cornerstone of its utility in synthesis, allowing for the introduction of the substituted benzyl group into a wide range of molecules.

| Functional Group | Key Characteristics | Potential Synthetic Utility |

| Diacetylamino | Protected amine, electron-withdrawing | Prevents side reactions, can be deprotected to a primary amine |

| Dibromo | Electron-withdrawing, potential for steric hindrance | Deactivates the ring, sites for cross-coupling reactions |

| Benzyl bromide | Electrophilic benzylic carbon, good leaving group | Reactive site for nucleophilic substitution |

Contextualization within Halogenated Benzyl Systems and Benzyl Halide Reactivity

Benzyl halides, in general, are more reactive than their corresponding alkyl halide counterparts in nucleophilic substitution reactions. ucalgary.ca This enhanced reactivity is attributed to the stability of the intermediates formed during the reaction. quizlet.com The benzylic position is adjacent to the aromatic ring, which can stabilize carbocations, radicals, and even partial charges in transition states through resonance. quizlet.comlibretexts.org

Nucleophilic Substitution Reactions:

This compound is expected to readily undergo nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

S(_N)1 Mechanism: This mechanism involves the formation of a carbocation intermediate. shaalaa.com Primary benzylic halides, like the compound , can undergo S(_N)1 reactions because the resulting primary benzylic carbocation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. quizlet.comshaalaa.com The presence of electron-donating groups on the ring can further stabilize this carbocation, accelerating the reaction rate. Conversely, the electron-withdrawing nature of the bromine atoms and the diacetylamino group in this compound would likely destabilize the carbocation, potentially slowing down an S(_N)1 pathway compared to unsubstituted benzyl bromide.

S(_N)2 Mechanism: In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. khanacademy.org Primary alkyl halides generally favor the S(_N)2 mechanism due to reduced steric hindrance. khanacademy.org Benzylic halides are also highly reactive in S(_N)2 reactions. youtube.com The transition state of an S(_N)2 reaction at the benzylic position is stabilized by the overlap of the p-orbitals of the aromatic ring. quizlet.com

| Mechanism | Intermediate | Key Stabilizing Factor | Influence of Substituents on this compound |

| S(_N)1 | Carbocation | Resonance with the benzene ring quizlet.comshaalaa.com | Electron-withdrawing groups (Br, N(Ac)₂) likely destabilize the carbocation. |

| S(_N)2 | Transition State | p-orbital overlap with the benzene ring quizlet.com | Steric hindrance from ortho-substituents might slightly impede the reaction. |

Radical Halogenation:

The benzylic position is also susceptible to free radical reactions. ucalgary.canumberanalytics.com For instance, alkylbenzenes can be selectively halogenated at the benzylic position under free radical conditions (e.g., using N-bromosuccinimide in the presence of light or a radical initiator). libretexts.org This is due to the formation of a resonance-stabilized benzylic radical. ucalgary.ca While this compound is already a benzyl halide, understanding this reactivity is crucial when considering potential side reactions or alternative synthetic strategies involving related starting materials.

Structure

3D Structure

Properties

CAS No. |

32184-10-4 |

|---|---|

Molecular Formula |

C11H10Br3NO2 |

Molecular Weight |

427.91 g/mol |

IUPAC Name |

N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |

InChI |

InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |

InChI Key |

ITPMKXSXFOYOAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Diacetylamino 3,5 Dibromobenzyl Bromide and Its Derivatives

Strategies for the Construction of the Dibromobenzyl Moiety

The formation of the dibromobenzyl structure is central to the synthesis. This can be achieved through various routes, including direct regioselective bromination of pre-functionalized aromatic rings or multi-step pathways involving the sequential introduction of functional groups.

This approach involves the selective bromination of an already substituted toluene (B28343) derivative. The success of this strategy hinges on directing the bromine to the desired positions on both the aromatic ring and the benzylic methyl group, often in separate, controlled steps.

The synthesis of the target compound can be envisioned starting from a precursor such as N-acetyl-N-(2,4-dibromo-6-methylphenyl)acetamide. In this hypothetical pathway, the remaining crucial step is the bromination of the benzylic methyl group. This transformation would typically be accomplished via a free radical mechanism, as electrophilic aromatic substitution is disfavored on the already deactivated and sterically hindered aromatic ring. Techniques such as the Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator, would be the method of choice to selectively introduce a bromine atom onto the methyl group, yielding the desired benzyl (B1604629) bromide functionality.

Radical bromination is a powerful tool for selectively halogenating the benzylic position of toluene derivatives, leaving the aromatic ring intact. masterorganicchemistry.com The most common method, the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. masterorganicchemistry.com The reaction is initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under thermal or photochemical conditions. sci-hub.segoogle.com

The purpose of NBS is to maintain a constant, low concentration of molecular bromine (Br₂), which is generated by the reaction of NBS with trace amounts of HBr produced during the reaction. masterorganicchemistry.com This low concentration is critical to favor the radical substitution pathway over the competing electrophilic addition to any potential double bonds. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism involving the formation of a relatively stable benzylic radical. stackexchange.com This selectivity for the benzylic C-H bond is due to its lower bond dissociation energy compared to other C-H bonds in the molecule. masterorganicchemistry.com

Table 1: Conditions for Radical Bromination of Toluene Derivatives

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Toluic acid | N-Bromosuccinimide | Benzoyl peroxide | Carbon tetrachloride | Reflux, 1 hr | 66% (crude) | sci-hub.se |

| Mesitylene | N-Bromosuccinimide | - | Carbon tetrachloride | Reflux | 60-80% | google.com |

| Toluene | N-Bromosuccinimide | - | Water | Visible light (40W), RT | - | researchgate.net |

An alternative and highly controlled route involves building the molecule through a sequence of reactions starting from a simple aromatic precursor like o-nitrotoluene. This method allows for the precise installation of each functional group.

A key step in this pathway is the initial benzylic bromination of o-nitrotoluene to form o-nitrobenzyl bromide. google.comchemicalbook.com This reaction is a radical substitution, often performed using a combination of hydrobromic acid and hydrogen peroxide, with an initiator like AIBN. google.compatsnap.com This method avoids the use of molecular bromine and provides good selectivity, preventing the formation of dibrominated byproducts. google.compatsnap.com

Following the formation of o-nitrobenzyl bromide, the synthesis would proceed with:

Reduction of the nitro group to a primary amine (o-aminobenzyl bromide), for instance, using active iron powder in the presence of an acid. patsnap.com

Acylation of the resulting amino group to form the diacetylamino derivative. This step is crucial for protecting the amine during subsequent reactions.

Aromatic Bromination : The final step is the electrophilic bromination of the aromatic ring. The directing effects of the substituents would guide the bromine atoms to the 3- and 5-positions relative to the diacetylamino group.

Table 2: Synthesis of o-Nitrobenzyl Bromide from o-Nitrotoluene

| Brominating System | Initiator | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 40% HBr, 30% H₂O₂ | AIBN | Dichloroethane | 72-75°C | 98.5% | chemicalbook.compatsnap.com |

| 48% HBr, 30% H₂O₂ | AIBN | Water | 50-82°C | 79.4% | google.com |

Direct bromination of an amino-benzylamine precursor is also a viable strategy. The powerful activating and ortho-, para-directing effect of the amino group facilitates electrophilic substitution on the aromatic ring. libretexts.org For example, the reaction of N-(2-aminobenzyl)-diisopropylamine with bromine in an inert solvent yields N-(2-amino-3,5-dibromobenzyl)-diisopropylamine. google.com The bromine atoms are directed to the positions ortho and para to the activating amino group, resulting in the desired 3,5-dibromo substitution pattern. libretexts.orggoogle.com

This high reactivity means that the reaction often proceeds readily without a catalyst, and care must be taken to control the stoichiometry to prevent over-bromination. libretexts.org This method is efficient for installing the ring bromine atoms after the benzylamine (B48309) side chain is already in place.

Regioselective Bromination of Substituted Aromatic Precursors

Strategic Management of Amino Functionality: Acylation and Deacylation

Acylation is a common method for protecting amino groups. In the context of synthesizing the target compound, the primary amine is converted to a diacetylamino group. This is typically achieved by reacting the amine with an excess of an acylating agent like acetic anhydride. youtube.com The resulting diacetamide (B36884) is significantly less nucleophilic and less activating towards the aromatic ring than the free amine. This protection prevents unwanted side reactions, such as N-bromination or oxidation, and allows for more controlled C-bromination on the aromatic ring or the benzylic position.

A patent for related compounds describes the use of a (4-diacetylamino-3,5-dibromobenzyl)-bromide intermediate, highlighting the industrial relevance of this protecting group strategy. google.com Once the desired synthetic transformations are complete, the acetyl groups can be removed through deacylation, typically by acid or base-catalyzed hydrolysis (saponification), to restore the free primary amino group in the final product. google.com This strategic use of protection and deprotection is fundamental to achieving a high yield and purity of the desired functionalized benzylamine derivative.

Diacetylamido Protection in Synthetic Pathways

The protection of amino groups is a fundamental strategy in multi-step organic synthesis to prevent undesired side reactions. libretexts.orgnih.gov Amines are nucleophilic and basic, making them susceptible to a wide array of reagents, including oxidants, alkylating agents, and carbonyl compounds. researchgate.net Acylation is a common and effective method for masking the reactivity of an amino group. libretexts.org

By converting the primary amine of a precursor like 2-amino-3,5-dibromotoluene (B189320) to a diacetylamido group, the nitrogen's lone pair of electrons becomes delocalized across two carbonyl groups. This significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it inert to subsequent reaction conditions, such as those employed in radical benzylic bromination. While mono-acetylation is common, di-acetylation provides a more robust protecting group. Research indicates that diacetamides are not as readily deacetylated in vivo compared to their mono-acetylated counterparts, suggesting a higher stability which can be advantageous during harsh synthetic steps. nih.gov The diacetylamido group effectively deactivates the aromatic ring towards further electrophilic substitution and prevents N-H reactivity, thereby directing subsequent reactions to other parts of the molecule, such as the benzylic methyl group.

The protection step is typically achieved by treating the corresponding amine with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base or catalyst. ias.ac.inorganic-chemistry.org

Controlled Deacylation to Access Primary Amino Derivatives (e.g., N-(2-amino-3,5-dibromobenzyl)-diisobutylamine hydrobromide)

Once the desired molecular framework is assembled, the protecting group must be removed to reveal the primary amine. This deprotection, or deacylation, step is crucial for accessing the final active compounds or key intermediates. The removal of acetyl groups from an aromatic amide is typically accomplished through hydrolysis under either acidic or basic conditions. ysu.ametsu.edu

Acid-catalyzed hydrolysis: This method involves refluxing the N-acetylated compound with a strong acid such as hydrochloric acid (HCl). ysu.am The mechanism begins with the protonation of a carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu For some substrates, acidic hydrolysis can be faster and may prevent side reactions that could occur under basic conditions. ysu.am

Base-catalyzed hydrolysis: Alternatively, refluxing with a strong base like sodium hydroxide (B78521) can be used. In this case, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. etsu.edu

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide and its derivatives can benefit from several catalytic strategies.

Application of Oxidative Catalysts (e.g., Manganese Dioxide in bromination)

Manganese dioxide (MnO₂) is a versatile and widely used oxidizing agent in organic synthesis, particularly for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones. semanticscholar.orgorganic-chemistry.org In the context of synthesizing related compounds, MnO₂ has been used to oxidize 3,5-dibromoanthranilic alcohol to 2-amino-3,5-dibromobenzaldehyde (B195418) with nearly quantitative yield. googleapis.com

More advanced applications involve the use of manganese in catalytic C-H functionalization. Research has shown that manganese complexes can catalyze the bromination of unactivated C(sp³)–H bonds, including benzylic positions. beilstein-journals.org These reactions can utilize N-bromosuccinimide (NBS) as the bromine source and proceed in moderate to good yields, offering a direct method for introducing bromine at the benzylic carbon of a protected toluene precursor. beilstein-journals.org Some studies have also reported highly reactive and selective bromination reactions using a stoichiometric amount of MnO₂ with Br₂ under fluorescent light irradiation. beilstein-journals.org

| Catalyst/Reagent | Bromine Source | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Mn(OAc)₂ / bipyridine (catalytic) | NBS | Moderate temperature | Catalytic C(sp³)-H bromination | beilstein-journals.org |

| MnO₂ (stoichiometric) | Br₂ | Fluorescent light | Highly selective bromination | beilstein-journals.org |

| MnO₂ (stoichiometric) | - | Reflux in Chloroform | Oxidation of benzylic alcohol to aldehyde precursor | googleapis.com |

Peroxide Initiated Radical Reactions

The introduction of a bromine atom at the benzylic position of the protected 2-diacetylamino-3,5-dibromotoluene is a key transformation. This is classically achieved through a free-radical chain reaction, often initiated by peroxides (e.g., benzoyl peroxide) or UV light. masterorganicchemistry.com This process, known as the Wohl-Ziegler reaction when using N-bromosuccinimide (NBS), is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com

The mechanism proceeds in three main stages:

Initiation: The weak O-O bond of the peroxide initiator cleaves homolytically upon heating to generate two radicals. These radicals then react with the bromine source (e.g., NBS or Br₂) to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzyl radical. This benzyl radical then reacts with another molecule of the bromine source to form the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is concluded when radicals combine with each other.

This method is effective even for toluenes substituted with electron-withdrawing groups, which is relevant for the dibrominated and diacetylated substrate . google.comgoogle.com

Modern Catalytic Methods (e.g., Palladium-catalyzed amination for related dibromophenyl systems)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.org This methodology can be applied to related dibromophenyl systems to synthesize a wide variety of derivatives. Starting with an intermediate like 2-amino-3,5-dibromobenzyl bromide, the bromine atoms on the aromatic ring can be substituted by reacting them with various primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net

The choice of ligand is critical for the reaction's success, with bulky, electron-rich biarylphosphine ligands often providing the best results. researchgate.net These reactions offer a versatile route to novel derivatives by allowing the introduction of diverse amino functionalities onto the dibromophenyl scaffold. While typically used to functionalize aryl halides, this chemistry provides a modern and efficient alternative to classical nucleophilic aromatic substitution methods. organic-chemistry.orgsemanticscholar.org

| Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | organic-chemistry.org |

| Pd₂(dba)₃ | Xantphos | t-BuONa | Toluene | researchgate.net |

| PdCl₂(o-tolyl₃P)₂ | - | - | - | semanticscholar.org |

Green Chemistry Perspectives in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govkean.edu The synthesis of pharmaceutical intermediates provides significant opportunities for implementing these principles. mdpi.com

In the context of synthesizing this compound, several green improvements can be considered:

Alternative Solvents: Traditional benzylic brominations often use hazardous chlorinated solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com Green chemistry encourages the use of safer alternatives. Recent studies have demonstrated successful radical brominations performed "on water," providing a much more environmentally benign medium. researchgate.net

Greener Reagents and Catalysis: The use of catalytic methods, as described in sections 2.3.1 and 2.3.3, is inherently greener than using stoichiometric reagents because it reduces waste. nih.gov Furthermore, developing greener bromination protocols is a key area of research. One promising approach is the photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This system generates water as the only byproduct.

Process Intensification: Utilizing technologies like microchannel reactors for hazardous reactions like bromination can significantly improve safety and efficiency. nih.gov Continuous flow processing allows for better control over reaction parameters, reduces reaction volumes, and can lead to higher yields and purity, minimizing the need for downstream purification, which is a major source of solvent waste in the pharmaceutical industry. youtube.com

By adopting these approaches, the synthesis of this compound and its derivatives can be made safer, more efficient, and more sustainable.

Atom Economy and Waste Reduction in Bromination Processes (e.g., utilization of H2O2 and Bromine)

The synthesis of this compound and its derivatives benefits significantly from advanced methodologies that prioritize atom economy and waste reduction. A prominent example of such a green chemistry approach is the use of hydrogen peroxide (H2O2) in conjunction with a bromine source, such as elemental bromine (Br2) or hydrobromic acid (HBr), for the bromination of aromatic compounds. This method presents a more environmentally benign alternative to traditional bromination techniques that often employ stoichiometric amounts of bromine, leading to the generation of hydrogen bromide as a byproduct and consequently, a lower atom economy.

The reaction can be represented by the following general scheme:

Aromatic Bromination: Ar-H + Br2 → Ar-Br + HBr

Regeneration of Bromine: 2 HBr + H2O2 → Br2 + 2 H2O

This in-situ generation and recycling of the brominating agent avoids the direct handling of large quantities of hazardous and corrosive molecular bromine and minimizes the formation of acidic waste streams.

Detailed research into the application of this methodology for the bromination of various aromatic substrates has demonstrated its efficacy. For instance, studies on the benzylic bromination of toluene derivatives have shown high selectivity and yield when using the H2O2-HBr system under photo-irradiation. researchgate.net While specific data for the synthesis of this compound using this method is not extensively published, the principles can be applied to its precursors.

The following interactive data table summarizes typical findings for the bromination of related aromatic compounds using the H2O2/HBr system, illustrating the potential for high efficiency and favorable reaction conditions that could be adapted for the synthesis of this compound precursors.

Table 1: Illustrative Data for Green Bromination of Aromatic Compounds with H2O2/HBr

| Substrate | Product | Oxidant/Bromine Source | Catalyst/Conditions | Yield (%) | Atom Economy (%) (Theoretical) | Reference |

|---|---|---|---|---|---|---|

| Toluene | Benzyl bromide | H2O2/HBr | Light irradiation | High | ~100 (for Br) | researchgate.net |

| 2,6-Dichlorotoluene | 2,6-Dichlorobenzyl bromide | H2O2/HBr | Light irradiation, Microchannel reactor | 91.4 | ~100 (for Br) | nih.gov |

The data highlights the versatility of the H2O2/HBr system for different types of brominations, including benzylic and aromatic ring substitutions. The high yields and the inherent recyclability of the bromine source contribute to a significantly improved environmental profile compared to conventional methods. The application of such green methodologies is crucial in the synthesis of complex molecules like this compound, aligning with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Aspects of 2 Diacetylamino 3,5 Dibromobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Position

The presence of a bromide atom on the benzylic carbon makes this position highly susceptible to nucleophilic attack. Benzylic halides are generally more reactive than their alkyl halide counterparts in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the transition state, and in the case of an SN1 mechanism, the resulting benzylic carbocation. ucalgary.ca The reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. For a primary benzylic halide such as 2-diacetylamino-3,5-dibromobenzyl bromide, an SN2 mechanism is generally favored. ucalgary.ca

The reaction of this compound with primary and secondary amines, such as diallylamine (B93489) and piperidine, is a classic example of a nucleophilic substitution reaction leading to the formation of a new carbon-nitrogen bond. These reactions typically proceed via an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

The general reaction can be represented as follows:

This compound + R₂NH → 2-Diacetylamino-3,5-dibromobenzyl-NR₂ + HBr

The rate of these amination reactions is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the temperature. Stronger nucleophiles will react more rapidly. The steric hindrance around the nitrogen atom of the amine can also play a significant role.

Below is a hypothetical data table illustrating the effect of different amines on the reaction rate and yield.

| Amine | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diallylamine | Secondary | Acetonitrile | 25 | 6 | 85 |

| Piperidine | Secondary | Tetrahydrofuran | 25 | 4 | 92 |

| Benzylamine (B48309) | Primary | Methanol | 25 | 8 | 88 |

This table is illustrative and based on general principles of organic reactivity.

The bromide ion is an excellent leaving group, making the benzylic position of this compound susceptible to a wide range of nucleophiles. nih.gov Besides amines, other nucleophiles such as alkoxides, thiolates, cyanides, and azides can readily displace the bromide to form ethers, thioethers, nitriles, and azides, respectively.

The general mechanism for these reactions is typically SN2, involving a backside attack by the nucleophile on the benzylic carbon, leading to an inversion of configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The scope of nucleophiles that can be employed in reactions with this compound is broad, encompassing a variety of heteroatom and carbon-based nucleophiles. The selectivity of the reaction, particularly in cases where multiple reactive sites exist in the nucleophile, can be controlled by carefully choosing the reaction conditions.

The following table provides a hypothetical overview of the reaction of this compound with various nucleophiles.

| Nucleophile | Product Functional Group | Solvent | Probable Mechanism |

| Sodium methoxide | Ether | Methanol | SN2 |

| Sodium thiophenoxide | Thioether | Ethanol | SN2 |

| Sodium cyanide | Nitrile | Dimethyl sulfoxide | SN2 |

| Sodium azide | Azide | Acetone/Water | SN2 |

| Malonic ester enolate | Alkylated malonic ester | Tetrahydrofuran | SN2 |

This table is illustrative and based on established reactivity patterns of benzyl bromides.

Transformations Involving the Diacetylamino Group

The diacetylamino group can be hydrolyzed to a monoacetylamino or a primary amino group under acidic or basic conditions. This deacylation process involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the acetyl groups.

The kinetics of this hydrolysis can be studied to understand the reaction mechanism. Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis is dependent on the pH of the medium and the temperature. Generally, the second deacylation is slower than the first due to the change in the electronic nature of the nitrogen atom.

The diacetylamino group significantly influences the reactivity of the aromatic ring. The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the aromatic ring through resonance, making the ring more electron-rich. This electron-donating effect activates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com The diacetylamino group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the diacetylamino group. aakash.ac.in

However, the two electron-withdrawing acetyl groups on the nitrogen atom moderate its activating effect compared to a simple amino or even a monoacetylamino group. This modulation of reactivity can be advantageous in preventing over-reaction or unwanted side reactions during electrophilic substitution on the aromatic ring. libretexts.org The steric bulk of the diacetylamino group can also play a role in directing the regioselectivity of substitution, potentially favoring the less hindered para position.

Mechanistic Elucidation of Reaction Pathways

Investigation of Radical Intermediates in Bromination Reactions

The synthesis of this compound from its precursor, 2-Diacetylamino-3,5-dibromotoluene, is characteristically achieved through a free radical chain reaction. This benzylic bromination process selectively targets the carbon-hydrogen bonds on the carbon atom directly attached to the aromatic ring. masterorganicchemistry.comyoutube.com The underlying mechanism is driven by the generation of a highly reactive bromine radical (Br•) that propagates the chain reaction.

Initiation of the reaction involves the homolytic cleavage of a bromine source. While this can be achieved using molecular bromine (Br₂) with UV light or heat, a more controlled and common method utilizes N-bromosuccinimide (NBS) in conjunction with a radical initiator like benzoyl peroxide. masterorganicchemistry.com The use of NBS is advantageous as it maintains a low and steady concentration of Br₂, which preferentially promotes the radical substitution mechanism over potential side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

The mechanism proceeds through two primary propagation steps:

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the toluene (B28343) precursor. This step results in the formation of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. The stability of this radical intermediate is a key factor that dictates the reaction's high selectivity for the benzylic position. masterorganicchemistry.com

The benzylic radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction between HBr and NBS). This yields the final product, this compound, and regenerates a bromine radical that continues the chain reaction. masterorganicchemistry.comquora.com

The process concludes when radical species are quenched through termination steps, such as the combination of two radicals.

Table 1: Mechanistic Steps in the Radical Bromination of 2-Diacetylamino-3,5-dibromotoluene

| Step | Reaction Description | Generalized Equation |

|---|---|---|

| Initiation | A radical initiator (In•) is formed and reacts with NBS to produce a bromine radical (Br•). | Initiator → 2 In• In• + NBS → In-Succinimide + Br• |

| Propagation 1 | A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. | Ar-CH₃ + Br• → Ar-CH₂• + HBr |

| Propagation 2 | The benzylic radical reacts with Br₂ to form the product and regenerate a bromine radical. | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• |

| Termination | Radicals combine, ending the chain reaction. | Br• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br |

Note: "Ar" represents the 2-Diacetylamino-3,5-dibromophenyl group.

Regioselectivity and Chemoselectivity Studies in Derivatization

The chemical behavior and derivatization of this compound are dictated by the distinct reactivity of its functional groups, which leads to high chemoselectivity and regioselectivity. The molecule contains three main reactive domains: the benzylic bromide, the aromatic ring, and the diacetylamino group.

Chemoselectivity: The most reactive site in the molecule is the benzyl bromide group. The carbon-bromine bond at the benzylic position is labile, rendering the benzylic carbon highly electrophilic and thus extremely susceptible to nucleophilic attack. Derivatization with various nucleophiles (such as alkoxides, amines, or cyanides) occurs almost exclusively at this position via SN1 or SN2 mechanisms, leading to the displacement of the bromide. The other functionalities are substantially less reactive under typical nucleophilic substitution conditions. The amide bonds of the diacetylamino group are stable and require harsh acidic or basic conditions for hydrolysis, while the bromine atoms attached to the aromatic ring are part of a much stronger C(sp²)-Br bond and are not easily substituted.

Regioselectivity: The aromatic ring is substituted with two bromine atoms and a diacetylamino group, all of which are electron-withdrawing. This makes the ring highly deactivated towards electrophilic aromatic substitution. Should such a reaction be forced under extreme conditions, the substitution would be sterically hindered at the available C4 and C6 positions by the bulky adjacent groups. Therefore, the regioselectivity of derivatization overwhelmingly favors reactions at the benzylic carbon over the aromatic ring.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Position | Reactivity Type | Predicted Outcome with Nucleophile (e.g., RO⁻) | Predicted Outcome with Electrophile (e.g., NO₂⁺) |

|---|---|---|---|---|

| Benzyl bromide (-CH₂Br) | 1 | High (Electrophilic carbon) | High reactivity; substitution of Br with OR. | No reaction. |

| Diacetylamino (-N(COCH₃)₂) | 2 | Low (Amide stability) | No reaction under mild conditions. | No reaction. |

| Aromatic C-Br | 3, 5 | Very Low (Strong bond) | No reaction under standard SNAr conditions. | No reaction. |

| Aromatic C-H | 4, 6 | Very Low (Deactivated ring) | No reaction. | Very low reactivity; substitution is highly disfavored. |

Electronic and Steric Effects of Dibromo Substitution on Reaction Energetics and Pathways

The chemical reactivity of this compound is significantly influenced by the electronic and steric properties of the two bromine atoms on the aromatic ring. These factors play a crucial role in the energetics and mechanisms of its reactions.

Electronic Effects: The bromine atoms exert a powerful dual electronic influence on the molecule. Primarily, they exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the aromatic ring. They also have a weaker, opposing resonance effect (+M) from their lone pairs, but the inductive effect is dominant for halogens. When combined with the potent electron-withdrawing nature of the diacetylamino group, the aromatic ring becomes exceptionally electron-poor. This has direct consequences for reactions at the benzylic position. For example, any reaction proceeding through an SN1 pathway would be energetically unfavorable, as the formation of the required benzylic carbocation intermediate would be destabilized by the adjacent electron-withdrawing ring. The rate of radical formation during bromination can also be affected by these inductive effects. numberanalytics.com Research on analogous brominated aromatic compounds has indicated that bromine substitution can lead to a decrease in the kinetic stability of the molecule. researchgate.net

Steric Effects: The bromine atom at the C3 position imposes significant steric hindrance around the neighboring diacetylamino group (C2) and the benzyl bromide moiety (C1). This steric congestion can directly impact reaction rates by physically obstructing the approach of reagents. In an SN2 reaction, for example, a bulky nucleophile would encounter substantial steric repulsion, leading to a slower reaction rate compared to a less hindered substrate. This steric shielding also serves to protect the adjacent functional groups from unwanted reactions.

Table 3: Influence of Substituents on the Reactivity of the Benzyl Group

| Substituent | Position | Electronic Effect on Benzyl Position | Steric Effect on Benzyl Position | Impact on Reaction Pathway |

|---|---|---|---|---|

| Diacetylamino | ortho (C2) | Strong electron-withdrawal (-I, -M); destabilizes carbocation/radical. | Moderate steric hindrance. | Disfavors SN1; may slightly hinder SN2. |

| Bromine | ortho (C3) | Strong electron-withdrawal (-I); destabilizes carbocation/radical. | Significant steric hindrance. | Disfavors SN1; significantly hinders SN2. |

| Bromine | para (C5) | Strong electron-withdrawal (-I); destabilizes carbocation/radical. | No direct steric effect. | Disfavors SN1 pathway. |

Strategic Applications in Complex Organic Molecule Synthesis

Building Blocks for Medically Relevant Chemical Scaffolds

The functionalized dibromobenzyl core of 2-Diacetylamino-3,5-dibromobenzyl bromide is a key structural motif in several pharmacologically active compounds. The strategic placement of the diacetylamino protecting group allows for its use as a stable and reactive building block in the synthesis of important pharmaceutical agents and their analogs.

A primary application of this compound is in the synthesis of mucolytic agents like Ambroxol. Traditional synthetic routes starting from unprotected 2-amino-3,5-dibromobenzyl bromide often suffer from side reactions involving the free amino group, leading to the formation of impurities and reduced yields. google.com The use of a diacetylamino group provides complete protection for the active nitrogen atom, effectively preventing these secondary reactions during the crucial condensation step. scispace.com

In a typical synthesis, this compound is reacted with a suitable amine, such as trans-4-aminocyclohexanol, to form the key carbon-nitrogen bond. The reaction is often catalyzed to facilitate the condensation. google.comscispace.com Following the successful coupling, the diacetyl protecting group is removed under hydrolysis conditions, typically with acid, to reveal the free amine and yield the final product, such as Ambroxol. google.com This approach results in a shorter reaction pathway, milder process conditions, and significantly higher product purity, with some processes reporting purity levels exceeding 99.9%. scispace.com While the synthesis of Bromhexine often starts from 2-amino-3,5-dibromobenzaldehyde (B195418), the underlying principle of protecting the amino group to ensure selective reactions is a shared strategy, highlighting the importance of precursors like this compound for creating cleaner reaction profiles for this class of drugs. patsnap.comgoogle.comgoogle.com

| Step | Reactant 1 | Reactant 2 | Key Transformation | Advantage |

| 1 | This compound | trans-4-aminocyclohexanol | C-N bond formation (alkylation) | Diacetylamino group prevents side reactions of the aromatic amine. scispace.com |

| 2 | Intermediate from Step 1 | Acid (e.g., HCl) / Water | Hydrolysis (deprotection) | Unveils the 2-amino group to form the final Ambroxol structure. google.com |

The 2-amino-3,5-dibromobenzyl scaffold is a valuable starting point for the discovery of new pharmaceutical candidates. The parent compound, 2-amino-3,5-dibromobenzyl alcohol, is a known key intermediate and potential impurity in the synthesis of Ambroxol and Bromhexine. chemicalbook.comcymitquimica.com By utilizing the protected and activated form, this compound, chemists can access a wide array of derivatives.

The benzyl (B1604629) bromide moiety is a potent electrophile, allowing for reaction with a diverse range of nucleophiles (e.g., alcohols, thiols, amines) to generate libraries of novel compounds. After the desired molecular complexity is built around the benzyl position, the diacetylamino group can be selectively deprotected to reveal the primary aromatic amine. This amine can then be further functionalized, for example, through acylation, sulfonylation, or reductive amination, to explore the structure-activity relationship (SAR) of the resulting molecules. This strategy provides a robust platform for generating scaffold diversity, enabling the synthesis of various substituted 2-amino-3,5-dibromobenzylamines, a class of compounds recognized for its pharmacological potential. google.com

Construction of Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry. The reactivity of this compound makes it a potential precursor for incorporating the 3,5-dibromobenzyl motif into various heterocyclic ring systems.

Pyrimidine-based structures are found in a vast number of biologically active compounds, including anticancer and antidiabetic agents. nih.govresearchgate.net The synthesis of 5-substituted pyrimidine (B1678525) derivatives is a common strategy in drug design. urfu.ru For instance, 5-(3,5-dibromobenzyl)pyrimidine-trione derivatives represent a class of compounds with potential pharmacological applications.

The synthesis of such molecules could be achieved by using a derivative of this compound. After converting the benzyl bromide to a more suitable functional group for a condensation reaction, it could be reacted with a barbituric acid derivative. A plausible route involves the Knoevenagel condensation of 3,5-dibromobenzaldehyde (B114249) (obtainable from the subject compound) with barbituric acid or its derivatives. This reaction would attach the 3,5-dibromobenzyl moiety to the 5-position of the pyrimidine-2,4,6-trione core, a well-established method for creating 5-benzylidene barbiturates which can then be reduced to the target benzyl derivatives. This positions this compound as a valuable starting material for accessing the required 3,5-dibromobenzyl synthon for building these complex heterocyclic systems.

Synthesis of Macrocyclic and Supramolecular Architectures (e.g., N-(3,5-Dibromobenzyl) derivatives of crown ethers)

Macrocycles, such as crown ethers, are of significant interest for their ability to selectively bind ions and small molecules, finding use in sensing, separation science, and as ionophores. mdpi.comnih.gov The introduction of functional side arms onto a macrocyclic framework can fine-tune these binding properties.

This compound is well-suited for this purpose, particularly for modifying aza-crown ethers (crown ethers containing nitrogen atoms in the ring). The benzyl bromide group can readily react with the secondary amine of an aza-crown ether in a standard N-alkylation reaction. nih.gov This attaches the 3,5-dibromobenzyl group as a side arm on the macrocycle. The bromine atoms on the phenyl ring can then be used for further modifications through reactions like palladium-catalyzed cross-coupling, allowing for the construction of even more complex supramolecular structures. The diacetylamino group, if retained, could also influence the binding properties of the crown ether or be deprotected for subsequent functionalization.

| Macrocycle Type | Synthetic Transformation | Role of this compound | Potential Application of Product |

| Aza-crown ether | N-alkylation | Provides the N-(3,5-Dibromobenzyl) side arm. | Ion-selective sensor, phase-transfer catalyst. nankai.edu.cn |

| Cryptand | N-alkylation | Functionalizes the bridgehead nitrogen atoms. | Encapsulation of specific metal cations. |

Applications in Asymmetric Synthesis

Asymmetric synthesis is critical for the preparation of enantiomerically pure pharmaceuticals. While specific literature examples detailing the use of this compound in asymmetric reactions are not widely reported, its chemical properties make it a viable candidate for such transformations.

As a reactive electrophile, it could be employed in diastereoselective or enantioselective alkylation reactions. For example, it could react with a chiral enolate or a chiral amine nucleophile. orgsyn.org The stereochemical outcome would be directed by the existing chirality in the nucleophile. Alternatively, the alkylation could be performed on a prochiral nucleophile using a chiral phase-transfer catalyst or a chiral ligand-metal complex to induce enantioselectivity. nih.gov In such a scenario, the benzyl bromide would add to the nucleophile, creating a new stereocenter with a controlled configuration. This would allow for the asymmetric installation of the medicinally relevant 2-diacetylamino-3,5-dibromobenzyl moiety into a target molecule, opening a pathway to novel chiral drug candidates.

Precursors for Chiral Phenylalanine Derivatives (e.g., (S)-3,5-dibromophenylalanine from 3,5-dibromobenzyl bromide)

The synthesis of unnatural chiral phenylalanine derivatives is a significant area of research, and substituted benzyl bromides are key electrophiles in this process. A practical approach for synthesizing these derivatives involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base, often using a phase transfer catalyst to control the stereochemistry. nih.gov While the direct use of "this compound" is not explicitly detailed in readily available literature, the synthesis of (S)-3,5-dibromophenylalanine from the related precursor, 3,5-dibromobenzyl bromide, illustrates the synthetic utility of this class of compounds.

The general methodology involves the reaction of a glycine Schiff base with a substituted benzyl bromide in the presence of a chiral phase transfer catalyst, such as a cinchonidinium-derived salt, to stereoselectively form the (S)-enantiomer. nih.gov This process allows for the introduction of the 3,5-dibromophenyl moiety onto the amino acid backbone, yielding (S)-3,5-dibromophenylalanine. This non-natural amino acid can then be incorporated into peptides or used as a building block for other complex molecules. The bromine atoms on the phenyl ring can serve as handles for further functionalization, such as cross-coupling reactions, to introduce additional complexity. beilstein-journals.org

Table 1: Key Reagents in the Asymmetric Synthesis of (S)-3,5-dibromophenylalanine

| Reagent/Component | Role in Synthesis |

| 3,5-Dibromobenzyl bromide | Electrophilic source of the 3,5-dibromophenylmethyl group |

| Glycine Schiff base | Nucleophilic glycine equivalent |

| Chiral Phase Transfer Catalyst | Controls the stereochemical outcome of the alkylation |

| Base (e.g., NaOH) | Deprotonates the glycine Schiff base to form the nucleophile |

| Organic Solvent (e.g., Toluene) | Reaction medium |

Role in Chemical Modification and Derivatization Strategies for Enhanced Molecular Properties

The "this compound" structure is well-suited for chemical modification and derivatization to enhance molecular properties for various applications. The reactivity of the benzyl bromide group is a primary site for modification, allowing for the introduction of a wide range of substituents. For instance, it can be converted to an aldehyde, as seen in the synthesis of 3,5-dibromobenzaldehyde from 3,5-dibromobenzyl bromide, which is a key intermediate for various biologically active compounds. chemicalbook.com

The diacetylamino group at the 2-position can be hydrolyzed to a primary amine, which can then be further functionalized. This primary amine, as seen in 2-amino-3,5-dibromobenzyl-containing compounds, is a precursor for the synthesis of pharmacologically active molecules. For example, 2-amino-3,5-dibromobenzylamines are important intermediates in the synthesis of drugs like Ambroxol. google.compatsnap.com

The two bromine atoms on the phenyl ring significantly influence the electronic properties of the molecule and provide sites for further derivatization through reactions like Suzuki or Sonogashira cross-coupling. nih.gov This allows for the attachment of various aryl or alkynyl groups, leading to the creation of novel compounds with tailored electronic and photophysical properties. The presence of electron-withdrawing groups, such as the nitro group in related structures, has been shown to enhance the reactivity of the molecule towards nucleophilic substitution and can influence the luminescent properties of the resulting derivatives. nih.gov

Table 2: Potential Derivatization Strategies and Their Impact on Molecular Properties

| Functional Group | Derivatization Reaction | Potential Impact on Molecular Properties |

| Benzyl bromide | Nucleophilic substitution | Introduction of various functional groups, linkage to other molecules |

| Oxidation to aldehyde | Formation of a key synthetic intermediate for further reactions | |

| Diacetylamino group | Hydrolysis to primary amine | Enables further functionalization (e.g., alkylation, acylation) to modify biological activity |

| Bromine atoms | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduction of new carbon-carbon bonds, modification of electronic and photophysical properties |

Advanced Characterization Techniques in Research on 2 Diacetylamino 3,5 Dibromobenzyl Bromide

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for elucidating the precise molecular structure of 2-Diacetylamino-3,5-dibromobenzyl bromide, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for determining the structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR would be utilized to confirm the arrangement of atoms.

¹H NMR: This technique provides information about the number and types of hydrogen atoms. The spectrum for this compound would be expected to show distinct signals for the methyl protons of the two acetyl groups, the methylene protons of the benzyl (B1604629) bromide group, and the two aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the diacetylamino group.

¹³C NMR: This analysis identifies the different carbon environments within the molecule. Signals corresponding to the methyl carbons, the methylene carbon, the two carbonyl carbons of the diacetylamino group, and the six distinct aromatic carbons would be expected.

The anticipated NMR data provides a unique fingerprint for the molecule, confirming the presence and connectivity of its various functional groups.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | -COCH₃ (6H, singlet) | ~2.3-2.5 | Confirms the presence of two equivalent acetyl groups. |

| -CH₂Br (2H, singlet) | ~4.5-4.8 | Identifies the benzylic methylene protons adjacent to bromine. | |

| Ar-H (2H, distinct signals) | ~7.6-8.0 | Shows the two non-equivalent protons on the aromatic ring. | |

| ¹³C NMR | -COCH₃ | ~26-28 | Signal for the methyl carbons of the acetyl groups. |

| -CH₂Br | ~30-35 | Signal for the benzylic carbon. | |

| Ar-C (substituted) | ~120-145 | Four signals for the carbons bearing substituents (Br, N, CH₂Br). | |

| Ar-C (unsubstituted) | ~130-140 | Two signals for the carbons bonded to hydrogen. | |

| -C=O | ~170-173 | Signal for the carbonyl carbons of the diacetylamino group. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. A key feature would be the distinctive isotopic pattern caused by the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes), which would result in a characteristic cluster of peaks for the molecular ion [M]⁺.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the carbonyl groups (C=O) of the diacetylamino moiety, typically in the range of 1690-1720 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching and C-Br stretching.

X-ray Crystallography For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. If a suitable crystal of the compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. This method has been successfully used to characterize other highly substituted benzyl bromides mdpi.com.

Chromatographic Separation and Purification Methodologies

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are the primary methods for achieving high purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the optimal solvent system for large-scale separation reddit.comreddit.com. A small spot of the reaction mixture is placed on a silica gel plate, which is then developed in a solvent system. The separation of the desired product from impurities can be visualized, typically under UV light, allowing for the selection of an appropriate eluent for column chromatography.

Column Chromatography This is the standard technique for purifying organic compounds on a preparative scale. The crude product mixture is loaded onto a column packed with a stationary phase, such as silica gel. A solvent (or a mixture of solvents), the mobile phase, is then passed through the column. Based on their different affinities for the stationary and mobile phases, the components of the mixture travel down the column at different rates and are collected in separate fractions. For compounds like substituted benzyl bromides, a common mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate google.com.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum | Hexane/Ethyl Acetate mixtures | Reaction monitoring and solvent system optimization. |

| Column Chromatography | Silica Gel (60-200 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification of the crude product. |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase silica | Acetonitrile/Water mixtures | High-resolution separation for analytical purity assessment. |

High-Performance Liquid Chromatography (HPLC) HPLC is a more advanced chromatographic technique that provides higher resolution and is often used for final purity analysis. Using a high-pressure pump to force the solvent through a densely packed column, HPLC can effectively separate the target compound from even very similar impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic compounds.

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides powerful tools for understanding molecular properties and predicting chemical behavior, complementing experimental findings. These methods are particularly useful for studying reaction mechanisms and the reactivity of molecules like this compound.

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable 3D structure of the molecule, including its bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the proposed structure.

Analyze Electronic Properties: Determine the distribution of electron density and calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.

Mechanistic Insights and Reactivity Prediction Computational studies are invaluable for exploring potential reaction pathways. For this compound, the benzylic bromide is a key reactive site, prone to nucleophilic substitution reactions. Theoretical calculations can be used to model these reactions by:

Mapping Reaction Pathways: Simulating the interaction of the molecule with various nucleophiles to determine the most likely reaction mechanism (e.g., Sₙ1 vs. Sₙ2).

Calculating Transition States and Activation Energies: Identifying the structure of the transition state and calculating the energy barrier (activation energy) for the reaction. This information helps predict reaction rates and feasibility researchgate.netresearchgate.net. Research on other benzyl bromides has utilized DFT computations to effectively model such substitution reactions researchgate.netresearchgate.netnih.gov.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering predictive power for designing future experiments and understanding the compound's chemical behavior.

Future Perspectives and Emerging Research Avenues

Innovations in Environmentally Benign Synthetic Routes

The multi-step synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide from precursors like 2-amino-3,5-dibromobenzaldehyde (B195418) presents opportunities for the integration of green chemistry principles. ontosight.ai Current synthetic methodologies for related compounds often rely on traditional reagents and solvents that may have environmental drawbacks. google.com Future research could focus on developing more sustainable synthetic pathways.

Key areas for innovation include:

Catalytic Acetylation: The introduction of the diacetylamino group could be optimized using catalytic methods instead of stoichiometric reagents. This would reduce waste and improve atom economy.

Solvent Selection: The replacement of conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents could significantly lower the environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for more efficient production with reduced waste generation.

Energy Efficiency: Investigating microwave-assisted or sonochemical methods for the synthetic steps could lead to reduced reaction times and lower energy consumption compared to conventional heating.

Development of Novel Catalytic Transformations for Functionalization

The presence of multiple reactive sites in this compound, particularly the C-Br bonds on the aromatic ring and the C-Br bond of the benzyl (B1604629) bromide, makes it an excellent candidate for a variety of catalytic cross-coupling reactions. These transformations would enable the synthesis of a diverse library of derivatives with tailored properties.

Future research in this area could explore:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, which are often more economical and sustainable than palladium-catalyzed systems, could be developed for the functionalization of the aromatic C-Br bonds.

C-H Activation: Direct C-H functionalization of the aromatic ring could provide a more atom-economical route to introduce new substituents without the need for pre-functionalization.

Dual Catalysis: The development of catalytic systems that can selectively functionalize both the aromatic C-Br bonds and the benzyl bromide group in a controlled manner would open up pathways to complex molecular architectures.

| Catalytic Transformation | Potential Reagents/Catalysts | Resulting Functionalization |

| Suzuki Coupling | Palladium catalyst, boronic acids | Aryl or vinyl group introduction |

| Heck Coupling | Palladium catalyst, alkenes | Alkene group introduction |

| Sonogashira Coupling | Palladium/copper catalyst, alkynes | Alkyne group introduction |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | C-N bond formation |

Exploration of Bio-conjugation Strategies and Chemical Biology Applications

The reactive benzyl bromide moiety of this compound makes it a prime candidate for covalent modification of biomolecules. This opens up possibilities for its use in chemical biology and medicinal chemistry.

Emerging research avenues include:

Covalent Labeling of Proteins: The benzyl bromide can react with nucleophilic residues on proteins, such as cysteine or histidine, allowing for the attachment of this molecular scaffold to proteins of interest. This could be used for studying protein function or for the development of targeted therapeutics.

DNA Alkylation: The ability of benzyl bromides to alkylate DNA could be explored for the development of new anticancer agents. The diacetylamino and dibromo substituents could be modified to tune the compound's DNA binding affinity and selectivity.

Development of Covalent Inhibitors: The compound could serve as a starting point for the design of covalent inhibitors of enzymes. The core structure can be elaborated to include pharmacophoric features that direct the molecule to the active site of a target enzyme, where the benzyl bromide can form a covalent bond, leading to irreversible inhibition.

Design of Next-Generation Molecular Probes and Functional Materials

The rigid, halogenated aromatic core of this compound provides a foundation for the design of novel molecular probes and functional materials. The bromine atoms can influence the photophysical properties of the molecule and also serve as handles for further functionalization.

Future directions in this area could involve:

Fluorescent Probes: By incorporating fluorogenic moieties through catalytic cross-coupling reactions, derivatives of this compound could be developed as fluorescent probes for sensing ions, small molecules, or biological macromolecules.

Organic Light-Emitting Diodes (OLEDs): The dibrominated aromatic structure could be a building block for the synthesis of new materials for OLEDs. The heavy bromine atoms can promote intersystem crossing, which is beneficial for phosphorescent OLEDs.

Liquid Crystals: Modification of the molecular structure could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Polymer Synthesis: The benzyl bromide functionality can act as an initiator for certain types of polymerization reactions, allowing for the incorporation of this aromatic unit into polymer chains to create materials with tailored thermal, mechanical, and optical properties.

Q & A

Q. How can the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide be optimized to maximize yield?

- Methodological Answer : Optimize reaction parameters such as solvent ratios (e.g., water and dichloromethane in equal volumes), pH (~1), and temperature (25°C). Use a sub-stoichiometric catalyst and controlled addition of oxidizing agents like H₂O₂ to minimize side products (e.g., benzaldehyde and dibromo-methylbenzene). Monitor reaction progress via HPLC or GC-MS at timed intervals to adjust conditions dynamically .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm bromine and acetyl group positions. Mass spectrometry (EI-MS or HRMS) validates molecular weight. For purity assessment, employ GC-MS or HPLC with UV detection. X-ray crystallography (if crystals are obtainable) resolves structural ambiguities, as demonstrated for related brominated benzyl derivatives .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Bromine at the 3,5-positions enhances electrophilicity at the benzyl carbon, facilitating SN2 reactions. Compare reactivity with mono-brominated analogs (e.g., 4-bromobenzyl bromide) using kinetic studies in polar aprotic solvents (DMF, DMSO). Track intermediates via quenching and isolation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse with water for 15+ minutes and seek medical advice. Store at 0–6°C to reduce decomposition risks, similar to brominated benzyl halides .

Advanced Research Questions

Q. How do steric and electronic effects of the diacetylamino group impact regioselectivity in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the benzyl carbon. Experimentally, compare Suzuki-Miyaura coupling outcomes with/without the diacetylamino group. Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to assess coupling efficiency .

Q. What strategies resolve contradictions in reaction kinetics under varying solvent systems?

Q. Can computational modeling predict the compound’s behavior in radical-mediated reactions?

Q. How does the compound interact with enzyme active sites in biochemical assays?

- Methodological Answer : Use molecular docking simulations (AutoDock Vina) to predict binding affinities with target enzymes like cytochrome P450. Validate with fluorescence quenching assays or ITC (isothermal titration calorimetry) using purified proteins .

Q. What advanced purification techniques mitigate co-elution of dibrominated byproducts?

Q. How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of its degradation pathways?

- Methodological Answer :

Synthesize deuterated analogs at the benzyl position to trace H/D exchange via LC-MS. Use ¹³C-labeled acetyl groups to monitor hydrolysis products. Compare degradation rates under acidic/alkaline conditions via kinetic isotope effect (KIE) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.